molecular formula C8H11NO B1602795 4,5,6,7-Tetrahydro-1-benzofuran-4-amine CAS No. 389795-57-7

4,5,6,7-Tetrahydro-1-benzofuran-4-amine

Cat. No. B1602795
M. Wt: 137.18 g/mol
InChI Key: UDDVUZXMEMNBBT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4,5,6,7-Tetrahydro-1-benzofuran-4-amine is 1S/C8H11NO/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1-benzofuran-4-amine is a liquid at room temperature . It has a predicted boiling point of approximately 221.0°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The predicted refractive index is n20D 1.53 .

Scientific Research Applications

Identification and Analysis of Benzofuran Isomers

Stańczuk et al. (2013) explored the identification of various (2-aminopropyl)benzofuran isomers, including the 4-positional isomer potentially related to "4,5,6,7-Tetrahydro-1-benzofuran-4-amine", found in products purchased online. These compounds were synthesized and separated using chromatographic techniques, highlighting their relevance in forensic and analytical chemistry to identify novel psychoactive substances (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

Synthesis and Chemical Transformations

Garcia-Munoz, Foubelo, and Yus (2016) developed a stereoselective synthesis method for benzofuran and indole derivatives, demonstrating the chemical versatility and synthetic utility of benzofuran compounds in organic chemistry. This work contributes to the development of novel molecules with potential application in material science and pharmaceutical research (Garcia-Munoz, Foubelo, & Yus, 2016).

Biological Activity and Potential Therapeutic Uses

Mohi El-Deen, Anwar, and Hasabelnaby (2016) synthesized new hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines. This study indicates the potential of benzofuran derivatives in developing anticancer therapies (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Antioxidant Activity

Ezzatzadeh and Hossaini (2018) utilized a three-component Strecker-type reaction for synthesizing benzofuran derivatives, assessing their antioxidant activity. This highlights the interest in benzofuran derivatives as candidates for developing antioxidant agents, potentially useful in combating oxidative stress-related diseases (Ezzatzadeh & Hossaini, 2018).

Safety And Hazards

4,5,6,7-Tetrahydro-1-benzofuran-4-amine is classified as harmful if swallowed, causes serious eye irritation, and causes skin irritation . It is also toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVUZXMEMNBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594454
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzofuran-4-amine

CAS RN

389795-57-7
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dihydro-1-benzofuran-4(5H)-one (2.0 g) in methanol (50 ml) was added 3 Å sieves (15 g), ammonium acetate (11.3 g) and sodium cyanoborohydride (1.22 g). After 48 h of stirring, the reaction mixture was filtered through celite, concentrated, dissolved in 1 N HCl (100 ml) and washed with ethyl ether (3×100 ml). The Aqueous layer was basified to pH 10 (NaOH), extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated to yield (760 mg, 38%) of the title compound as an oil:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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